molecular formula C10H15IO2 B12566058 Ethyl 8-iodooct-2-ynoate CAS No. 197090-72-5

Ethyl 8-iodooct-2-ynoate

Cat. No.: B12566058
CAS No.: 197090-72-5
M. Wt: 294.13 g/mol
InChI Key: FPZQMKDJRGEJOF-UHFFFAOYSA-N
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Description

Ethyl 8-iodooct-2-ynoate is an organic compound with the molecular formula C10H15IO2. It is an ester derivative of octynoic acid, featuring an iodine atom at the eighth position and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-iodooct-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, specifically an iodide in this case. The reaction typically occurs under basic conditions using a strong base like sodium ethoxide in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-iodooct-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for substitution reactions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Scientific Research Applications

Ethyl 8-iodooct-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-iodooct-2-ynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the triple bond allows for various addition reactions. These reactive sites enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromooct-2-ynoate
  • Ethyl 8-chlorooct-2-ynoate
  • Ethyl 8-fluorooct-2-ynoate

Uniqueness

Ethyl 8-iodooct-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct reactivity patterns that can be exploited in various chemical transformations .

Properties

CAS No.

197090-72-5

Molecular Formula

C10H15IO2

Molecular Weight

294.13 g/mol

IUPAC Name

ethyl 8-iodooct-2-ynoate

InChI

InChI=1S/C10H15IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-5,7,9H2,1H3

InChI Key

FPZQMKDJRGEJOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCCCCI

Origin of Product

United States

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